7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine
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Overview
Description
7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring with a pyridine ring, incorporating a trifluoromethyl group at the 7th position. This compound is of significant interest due to its potential pharmacological activities and its role as a bioisostere of purine . The fusion of thiazole and pyridine rings creates a scaffold that is highly versatile for medicinal chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the fused heterocyclic system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: The trifluoromethyl group and other positions on the rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the same core structure but may have different substituents, leading to varied biological activities.
Thiazolo[3,2-a]pyridines: These analogs have a different fusion pattern of the thiazole and pyridine rings, resulting in distinct chemical and biological properties.
Uniqueness: 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity, metabolic stability, and bioactivity compared to other similar compounds . This makes it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C7H4F3N3S |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)3-1-2-12-5-4(3)14-6(11)13-5/h1-2H,(H2,11,12,13) |
InChI Key |
BYKSSEZWWHWNEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)SC(=N2)N |
Origin of Product |
United States |
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